molecular formula C7H3FIN B1328897 4-Fluoro-2-iodobenzonitrile CAS No. 1031929-20-0

4-Fluoro-2-iodobenzonitrile

Cat. No.: B1328897
CAS No.: 1031929-20-0
M. Wt: 247.01 g/mol
InChI Key: RGCHISPSDYWBMX-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the fourth position and an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodobenzonitrile can be synthesized through various methods. One common approach involves the halogen exchange reaction, where 4-fluorobenzonitrile is treated with iodine and a suitable catalyst under controlled conditions. Another method includes the direct iodination of 4-fluorobenzonitrile using iodine monochloride (ICl) or iodine and a strong oxidizing agent.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogen exchange reactions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., tetrahydrofuran, toluene).

    Reduction Reactions: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).

Major Products:

    Substitution Reactions: Substituted benzonitriles with various functional groups.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

    Reduction Reactions: Benzylamines and related derivatives.

Scientific Research Applications

4-Fluoro-2-iodobenzonitrile is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: As an intermediate in the synthesis of potential drug candidates and therapeutic agents.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodobenzonitrile largely depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine substituents, which activate the benzene ring towards nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

4-Fluoro-2-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:

    2-Fluoro-4-iodobenzonitrile: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    4-Chloro-2-iodobenzonitrile: Chlorine substituent instead of fluorine, affecting the compound’s electronic properties and reactivity.

    4-Bromo-2-iodobenzonitrile: Bromine substituent, which may influence the compound’s reactivity in coupling reactions.

The uniqueness of this compound lies in the combination of fluorine and iodine substituents, which provide a distinct set of electronic and steric properties, making it a valuable intermediate in various chemical transformations and applications.

Properties

IUPAC Name

4-fluoro-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCHISPSDYWBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650476
Record name 4-Fluoro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031929-20-0
Record name 4-Fluoro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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